3-(3,5-Dimethyl-pyrazol-1-yl)-4-fluoro-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid” is a chemical compound with the CAS Number: 72145-01-8 and a molecular weight of 168.2 . Its IUPAC name is 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid .
Molecular Structure Analysis
The InChI Code for “3-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid” is 1S/C8H12N2O2/c1-6-5-7(2)10(9-6)4-3-8(11)12/h5H,3-4H2,1-2H3,(H,11,12) .Physical and Chemical Properties Analysis
The molecular formula of “3-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid” is C8H12N2O2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A study by Guerrero et al. (2008) focuses on the synthesis and characterization of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands. These ligands, including 3,5-dimethylpyrazolic hybrids, form complexes that exhibit different structures depending on the solvent, highlighting the versatility of pyrazole-based compounds in coordination chemistry. The solid-state structures and solution behavior of these complexes offer insights into their potential applications in catalysis and material science (Guerrero et al., 2008).
Fluorescence and Photocatalytic Activities
Mondal et al. (2015) report on the use of dithiocarbazate functionalized 3,5-dimethyl pyrazole ligands for the solvothermal synthesis of CdS nanocrystals. These nanocrystals demonstrate quantum confinement effects and potential for photodegradation of organic dyes, indicating their application in environmental remediation and photocatalytic processes (Mondal et al., 2015).
Molecular Modeling and Biological Applications
Shubhangi et al. (2019) highlight the design and synthesis of pyrazole-based drug molecules, showcasing their interaction with bacterial DNA gyrase compared to standard drugs. This research emphasizes the potential of pyrazole derivatives in developing new antimicrobial agents, with in silico studies providing a foundation for further experimental validation (Shubhangi et al., 2019).
Luminescence Mechanochromism
Xiao et al. (2014) investigate the luminescence mechanochromism of Cu3Pz3-type complexes, including those with ethyl-4'-benzoate-3,5-dimethylpyrazolate ligands. The study reveals mechanically induced intensity switching between high-energy and low-energy emission bands, suggesting applications in sensors and optical storage devices (Xiao et al., 2014).
Cocrystal Formation
Luo et al. (2012) explore the cocrystal formation between liquid 2,3-dimethyl pyrazine and hydroxyl substituted benzoic acids, demonstrating the role of hydrogen bonding in stabilizing these structures. This research underlines the importance of cocrystal strategies in the pharmaceutical industry for modifying drug properties (Luo et al., 2012).
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of complexes that target enzymes such as hiv-1 integrase .
Mode of Action
It’s known that similar compounds can form bimetallic complexes, which are fundamentally based on intermolecular coordination between the enzyme, the chemical inhibitor, and metals (Mg +2 and Mn +2, co-factors of the enzyme) . These complexes can either promote or block the activity of the enzyme .
Biochemical Pathways
It’s known that similar compounds can affect the biological oxygen transfer and have potential applications in the catalysis area .
Result of Action
Similar compounds have shown to exhibit catalytic , anticancer , antibacterial activities, and electroluminescent properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors like the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities of similar compounds .
Eigenschaften
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-7-5-8(2)15(14-7)11-6-9(12(16)17)3-4-10(11)13/h3-6H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBXEHUVOYPOLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC(=C2)C(=O)O)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.